A Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
2-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring fused to a saturated carbocycle, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its molecular weight, established protocols for its synthesis and handling, and a detailed exploration of its reactivity profile. We will delve into its critical role in drug development, supported by examples of its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its prevalence stems from the rigid, three-dimensional framework it provides, which allows for the precise spatial orientation of functional groups to interact with biological targets.[2] Tetrahydroquinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and cardiovascular effects.[1][3]
The introduction of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoline ring system dramatically enhances its utility as a synthetic intermediate. This substituent serves as a versatile chemical handle, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions.[4][5] This strategic placement allows chemists to introduce diverse molecular fragments, thereby generating libraries of novel compounds for biological screening and leading to the development of potent and selective drug candidates.[6]
Physicochemical and Molecular Properties
Accurate characterization is the foundation of reproducible chemical synthesis and analysis. The fundamental properties of 2-Chloro-5,6,7,8-tetrahydroquinoline are summarized below.
Core Molecular Data
The essential molecular identifiers and weight for 2-Chloro-5,6,7,8-tetrahydroquinoline are critical for stoichiometric calculations and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | [7][8][9] |
| Molecular Weight | 167.64 g/mol | [7][8][9] |
| Exact Mass | 167.0501770 Da | [9] |
| CAS Number | 21172-88-3 | [7][9] |
Physical and Chemical Properties
These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Appearance | Solid (form not specified) | N/A |
| Melting Point | 93-95 °C | [7] |
| Boiling Point | 260 °C | [7] |
| Density | 1.185 g/cm³ | [7] |
| pKa | 1.46 ± 0.20 (Predicted) | [7] |
| Flash Point | 136 °C | [7] |
Synthesis and Characterization
The reliable synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline is crucial for its application in research and development. The most common and established route involves the chlorination of the corresponding lactam, 5,6,7,8-tetrahydroquinolin-2(1H)-one.
Synthetic Workflow
The transformation from the lactam to the target chloro-derivative is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and well-documented method for converting 2-pyridones and related lactams into their 2-chloro derivatives, which are primed for further synthetic elaboration.
Caption: General workflow for the synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline.
Detailed Experimental Protocol: Chlorination
Causality: Phosphorus oxychloride is the reagent of choice due to its high efficacy in converting the amide functional group of the lactam into a chloro-imidoyl intermediate, which readily rearranges to the stable, aromatic 2-chloroquinoline product. The reaction is typically run neat or with a high-boiling inert solvent and requires heat to overcome the activation energy of the transformation.
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5,6,7,8-tetrahydroquinolin-2(1H)-one (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic process.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 2-Chloro-5,6,7,8-tetrahydroquinoline.
Chemical Reactivity and Applications in Drug Development
The synthetic power of 2-Chloro-5,6,7,8-tetrahydroquinoline lies in the reactivity of its C2-Cl bond. The electron-deficient nature of the quinoline ring activates this position for both nucleophilic aromatic substitution (SₙAr) and, more significantly, palladium-catalyzed cross-coupling reactions.[10]
Reactivity Profile: A Cross-Coupling Hub
This compound is an ideal substrate for a variety of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern pharmaceutical synthesis.[11]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.[11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminoquinolines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-quinolines.[4]
Caption: Key palladium-catalyzed cross-coupling reactions using the title compound.
Application in Medicinal Chemistry
The tetrahydroquinoline scaffold is integral to the development of targeted therapies, particularly in oncology. For instance, derivatives have been synthesized as potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer cell growth and proliferation.[6] The ability to functionalize the 2-position of the ring allows for the optimization of binding affinity and pharmacokinetic properties. The drug Mosliciguat, an activator of soluble guanylate cyclase, contains a complex substituted 5,6,7,8-tetrahydroquinoline core, illustrating the scaffold's importance in contemporary drug design.[12]
Safety, Handling, and Storage
Proper handling of 2-Chloro-5,6,7,8-tetrahydroquinoline is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for chloro-N-heterocycles and related compounds should be strictly followed.[13][14]
Hazard Identification
Based on analogous structures, the compound should be treated as:
-
Harmful if swallowed.
-
Causes skin irritation. [14]
-
May cause serious eye irritation/damage.
-
May cause respiratory irritation. [13]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]
-
First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Inert Atmosphere: For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[14]
Conclusion
2-Chloro-5,6,7,8-tetrahydroquinoline is more than a simple chemical; it is a strategic tool for molecular innovation. With a molecular weight of 167.64 g/mol , its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable asset in the field of drug discovery. Its proven utility as a substrate in robust cross-coupling reactions enables the systematic exploration of chemical space, facilitating the design and synthesis of next-generation therapeutics targeting a wide range of diseases. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly.
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PubChem. (n.d.). 2-Chloro-5,6,7,8-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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